(5-Benzamido-2-methylphenyl)boronic acid
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Overview
Description
(5-Benzamido-2-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a benzamido and methyl-substituted phenyl ring. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzamido-2-methylphenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a boron reagent, such as bis(pinacolato)diboron, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5-Benzamido-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), boron reagents (e.g., bis(pinacolato)diboron), and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(5-Benzamido-2-methylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Benzamido-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring.
(4-Aminophenyl)boronic Acid: Contains an amino group instead of a benzamido group.
(2-Methylphenyl)boronic Acid: Lacks the benzamido group but has a methyl-substituted phenyl ring.
Uniqueness
(5-Benzamido-2-methylphenyl)boronic acid is unique due to the presence of both benzamido and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s structure allows for specific interactions and applications that may not be achievable with simpler boronic acids.
Properties
Molecular Formula |
C14H14BNO3 |
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Molecular Weight |
255.08 g/mol |
IUPAC Name |
(5-benzamido-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C14H14BNO3/c1-10-7-8-12(9-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9,18-19H,1H3,(H,16,17) |
InChI Key |
DSMDOJWTSFYRLM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
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